molecular formula C7H8O3S2 B1609380 4-methylsulfanylbenzenesulfonic Acid CAS No. 70140-60-2

4-methylsulfanylbenzenesulfonic Acid

Cat. No.: B1609380
CAS No.: 70140-60-2
M. Wt: 204.3 g/mol
InChI Key: BNYVROOBDQTCKD-UHFFFAOYSA-N
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Description

4-methylsulfanylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O3S2. It is a derivative of benzenesulfonic acid, where a methylsulfanyl group (-SCH3) is attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methylsulfanylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 4-methylthiophenol with sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinic acids and thiols.

    Substitution: Nitro and halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-methylsulfanylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylsulfanylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications.

    Toluene-4-sulfonic acid: Similar structure but with a methyl group instead of a methylsulfanyl group.

Uniqueness

4-methylsulfanylbenzenesulfonic acid is unique due to the presence of both the sulfonic acid and methylsulfanyl groups. This combination imparts distinct chemical reactivity and allows for a broader range of applications in various fields.

Properties

IUPAC Name

4-methylsulfanylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYVROOBDQTCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409720
Record name 4-methylsulfanylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70140-60-2
Record name 4-methylsulfanylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methoxybenzene sulphonic acid: 4-phenoxybenzenesulphonic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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